molecular formula C9H17NO2 B12870600 (R)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol

(R)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol

Cat. No.: B12870600
M. Wt: 171.24 g/mol
InChI Key: MSUGQGACPOZSJS-ZETCQYMHSA-N
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Description

®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and ligands in asymmetric synthesis. The presence of both an oxazoline ring and a secondary alcohol group in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with isobutyric acid under dehydrating conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods

On an industrial scale, the production of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The oxazoline ring can be reduced to an oxazolidine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tosyl chloride in pyridine.

Major Products Formed

    Oxidation: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-one.

    Reduction: ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol.

    Substitution: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl tosylate.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.

Biology

In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine

In medicine, derivatives of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may exhibit pharmacological activities and can be explored for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol depends on its application. As a chiral auxiliary, it exerts its effects by inducing chirality in the target molecule through steric and electronic interactions. The oxazoline ring and the hydroxyl group play crucial roles in these interactions, facilitating the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol
  • ®-2-(4-Isopropyl-4,5-dihydrothiazol-2-yl)propan-2-ol
  • ®-2-(4-Isopropyl-4,5-dihydroimidazol-2-yl)propan-2-ol

Uniqueness

®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is unique due to the presence of both an oxazoline ring and a secondary alcohol group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol

InChI

InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m0/s1

InChI Key

MSUGQGACPOZSJS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C(C)(C)O

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)O

Origin of Product

United States

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